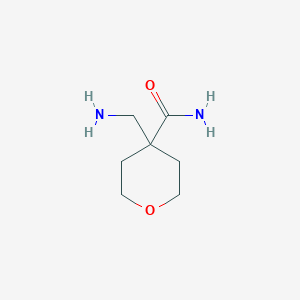
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves metal-free C–C/C–O bond formation or catalyzed reactions under eco-friendly conditions. For example, the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyran[3,2-c]chromene-3-carboxamide demonstrates efficient and eco-friendly procedures through a one-pot three-component condensation, highlighting the versatility and efficiency of synthesizing pyran derivatives (Jadhav et al., 2018).
Molecular Structure Analysis
Molecular and crystal structure analyses often involve spectroscopic data, crystallography, and computational methods. For instance, the crystal structure of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, a potentially effective antibacterial agent, was determined using X-ray diffraction, showcasing the detailed molecular arrangement and interactions within the crystal (Greene et al., 2020).
Chemical Reactions and Properties
The reactivity of pyran derivatives towards different chemical reactions is notable. For example, the development of a new variant of the Migita reaction for carbon−sulfur bond formation utilized in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide demonstrates the compound's versatile chemical reactivity and the application of palladium-catalyzed reactions (Norris & Leeman, 2008).
Physical Properties Analysis
The physical properties of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide and related compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. These properties are often determined using methods such as NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into the compound's physical characteristics and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo transformations, are essential aspects of research. Studies on compounds like 4,5-dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide provide valuable information on the chemical behavior and potential utility of pyran derivatives in synthesizing novel compounds (Kettmann & Svetlik, 2003).
Applications De Recherche Scientifique
Synthesis Processes
- Palladium-Catalyzed Bond Formation: A palladium-catalyzed carbon−sulfur bond formation was explored using modified Migita reaction conditions, applied in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, a former antiasthma drug candidate. This development offers a general method for thioaryl halide cross-coupling (Norris & Leeman, 2008).
Chemical Synthesis and Transformation
- Diastereoselective Synthesis: An efficient diastereoselective approach for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides was developed, highlighting an unusual process of quasi-hydrolysis of the cyano group in the regio- and diastereoselective transformation of available 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media (Ievlev et al., 2016).
Therapeutic Applications
- Inhibitors of Cholesterol Biosynthesis: A series of trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl) ethyl]-2H-pyran-2-ones and their dihydroxy acids were tested for inhibiting HMG-CoA reductase in vitro. Substantial increase in inhibitory potency was observed when substituents were introduced into positions three and four of the pyrrole ring, leading to the identification of a highly potent compound (Roth et al., 1991).
Novel Compounds and Methodologies
- 5-Lipoxygenase Inhibitors: A synthetic route for 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide analogues as 5-LO inhibitors is described, providing a rapid development of structure-activity relationships leading to improved pharmacological properties (Mano et al., 2005).
Drug Discovery and Optimization
- Orally Bioavailable Inhibitors of ATM Kinase: A novel series of 3-quinoline carboxamides was optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrated potency and selectivity with properties suitable for oral administration (Degorce et al., 2016).
Propriétés
IUPAC Name |
4-(aminomethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5,8H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPGVMATNNHWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

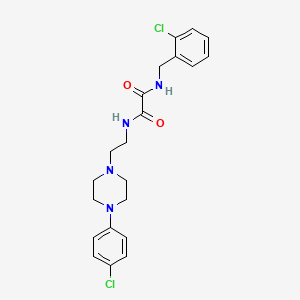
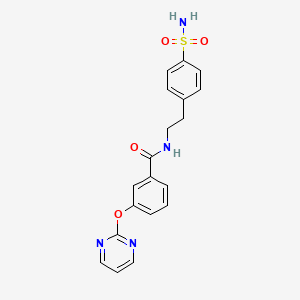
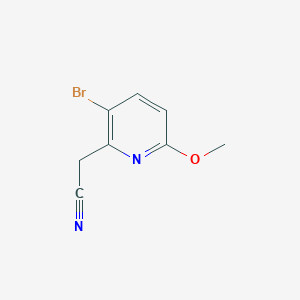
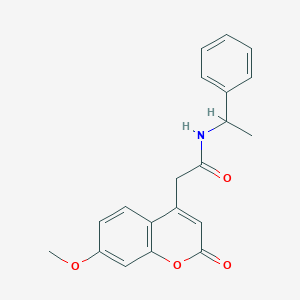
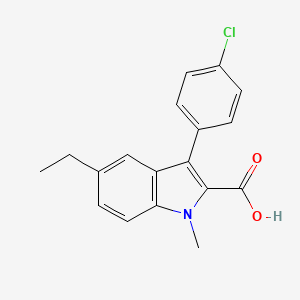
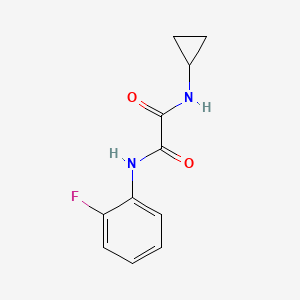
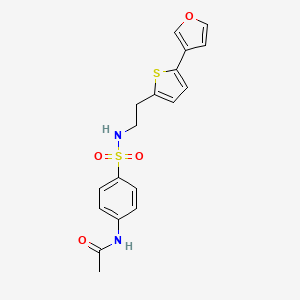
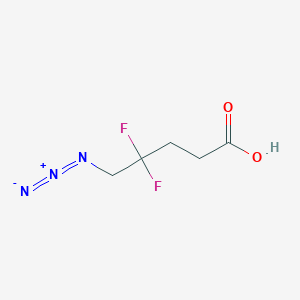
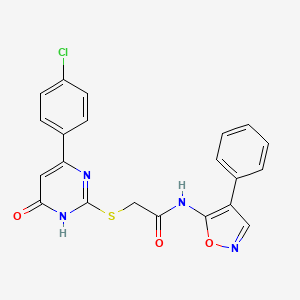
![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)
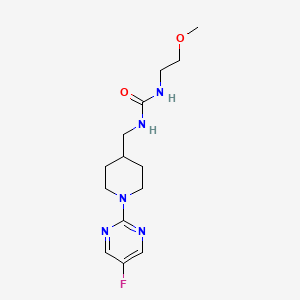
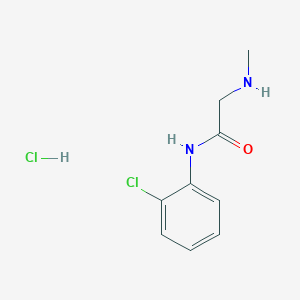
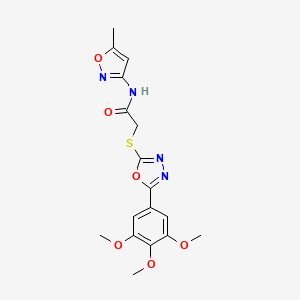
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2493888.png)